2-Cyclohexyl-2-methoxyacetic acid is an organic compound characterized by its molecular formula and a molecular weight of 172.22 g/mol. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential applications as an intermediate in organic synthesis and its biological activities.
The compound is synthesized through various chemical reactions, primarily involving cyclohexylmagnesium bromide and methyl chloroacetate. It can be produced in both laboratory and industrial settings, with methods optimized for yield and purity.
2-Cyclohexyl-2-methoxyacetic acid falls under the category of carboxylic acids, specifically as a substituted acetic acid. Its unique structure includes both cyclohexyl and methoxy groups, which influence its chemical properties and reactivity.
The synthesis of 2-cyclohexyl-2-methoxyacetic acid typically follows these steps:
The molecular structure of 2-cyclohexyl-2-methoxyacetic acid can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 172.22 g/mol |
InChI | InChI=1S/C9H16O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3,(H,10,11)/t8-/m0/s1 |
2-Cyclohexyl-2-methoxyacetic acid can participate in several chemical reactions:
The mechanism of action for 2-cyclohexyl-2-methoxyacetic acid involves:
The compound is typically a colorless liquid or solid at room temperature, with its physical state varying based on purity and specific conditions.
Key chemical properties include:
The applications of 2-cyclohexyl-2-methoxyacetic acid are diverse:
CAS No.: 3463-92-1
CAS No.: 692-29-5
CAS No.: 34176-52-8
CAS No.: 130832-66-5
CAS No.: 1239908-48-5
CAS No.: 532985-01-6